![molecular formula C9H11N3 B11808284 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is known for its biological activity and ability to interact with various molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions. For instance, the reaction can be carried out at 50°C to obtain the desired compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, migration, and survival . This makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
- 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
Uniqueness: 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine stands out due to its specific structural features and its potent activity against FGFRs. This makes it particularly valuable in the context of cancer research, where targeting FGFRs is a key therapeutic strategy .
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-4-7-2-3-11-9(7)12-5-8/h2-6H,10H2,1H3,(H,11,12) |
Clave InChI |
ZEFLISYWTYQYTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C2C(=C1)C=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


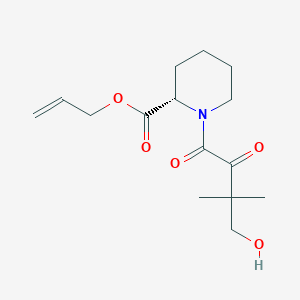
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)


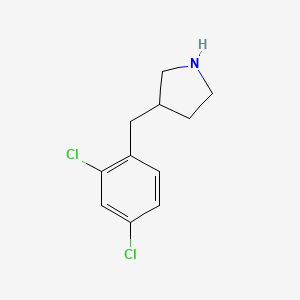



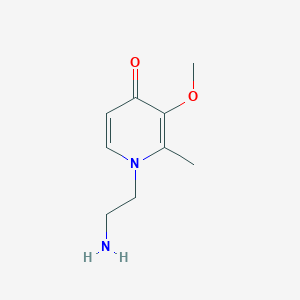
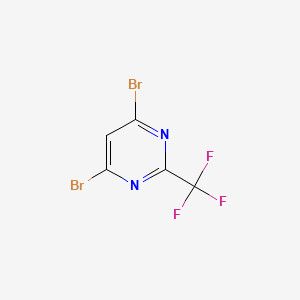

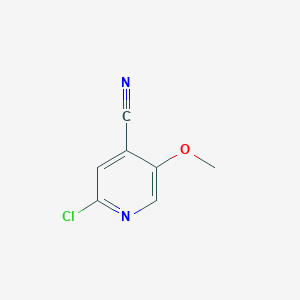
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)

